Product packaging for 6-methoxy-2-Naphthaleneacetamide(Cat. No.:CAS No. 72337-51-0)

6-methoxy-2-Naphthaleneacetamide

Cat. No.: B2819055
CAS No.: 72337-51-0
M. Wt: 215.252
InChI Key: FHZYHKVINZDONW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Naphthalene (B1677914) Scaffolds in Chemical Biology

Naphthalene scaffolds, consisting of two fused benzene (B151609) rings, are prevalent in a multitude of biologically active compounds. ontosight.aisaspublishers.com This structural motif's lipophilicity allows it to penetrate biological membranes, a crucial property for drug efficacy. glpbio.com The planarity and aromaticity of the naphthalene core also enable various intermolecular interactions, including pi-pi stacking and hydrophobic interactions, which are vital for binding to biological targets. saspublishers.com

The versatility of the naphthalene scaffold allows for the introduction of various functional groups at different positions, leading to a diverse range of pharmacological activities. saspublishers.comglpbio.com Naphthalene derivatives have been successfully developed into drugs with applications as anti-inflammatory agents, antivirals, antifungals, and anticancer therapies. ontosight.aiglpbio.com For instance, the well-known nonsteroidal anti-inflammatory drug (NSAID) Naproxen (B1676952) features a 6-methoxy-α-methyl-2-naphthaleneacetic acid structure. ontosight.aichemicalbook.com Furthermore, some naphthalene derivatives have found use as plant growth regulators in agriculture. nih.govontosight.ai

Structural Analogy and Differentiating Characteristics of 6-Methoxy-2-Naphthaleneacetamide

This compound is structurally analogous to the more extensively studied 6-methoxy-2-naphthaleneacetic acid. Both compounds share the same 6-methoxynaphthalene core, which is crucial for some of their biological activities. The key difference lies in the functional group attached to the naphthalene ring at the second position: an acetamide (B32628) group (-CH2CONH2) in the case of this compound, and a carboxylic acid group (-CH2COOH) in 6-methoxy-2-naphthaleneacetic acid.

This seemingly small difference in the functional group can lead to significant variations in their physicochemical properties and biological behavior. For instance, the presence of the amide group in this compound can alter its solubility, polarity, and ability to form hydrogen bonds compared to the carboxylic acid. These differences can, in turn, affect its absorption, distribution, metabolism, and excretion (ADME) profile within a biological system.

A comparative study by the U.S. Environmental Protection Agency (EPA) on related compounds, 1-naphthaleneacetic acid and 1-naphthaleneacetamide, highlighted differences in their environmental persistence. The dissipation half-life of naphthaleneacetamide on foliage was found to be significantly longer than that of naphthaleneacetic acid, suggesting that the amide form is more stable under certain environmental conditions. saspublishers.com While this data is for the 1-substituted isomers, it provides a basis for expecting similar differentiating characteristics between this compound and its acetic acid counterpart.

Below is a table comparing the parent structures, 2-naphthaleneacetamide (B3031455) and 2-naphthaleneacetic acid, to illustrate the fundamental differences that would be expected to extend to their 6-methoxy derivatives.

Property2-Naphthaleneacetamide2-Naphthaleneacetic acid
Molecular Formula C12H11NOC12H10O2 glpbio.com
Molecular Weight 185.22 g/mol 186.21 g/mol glpbio.com
Functional Group Acetamide (-CH2CONH2)Acetic Acid (-CH2COOH) glpbio.com
CAS Number 36660-46-5581-96-4 glpbio.com

Note: Data for the parent compounds is used due to the limited availability of specific experimental data for this compound.

Historical Context of Related Naphthalene Derivatives in Scientific Inquiry

The scientific journey of naphthalene derivatives began with the isolation of naphthalene from coal tar in the early 19th century. The subsequent exploration of its chemistry led to the synthesis of a vast number of derivatives with diverse applications.

In the mid-20th century, the discovery of the biological activities of naphthaleneacetic acids as plant growth regulators marked a significant milestone. This led to their widespread use in agriculture for promoting rooting and controlling fruit development. ontosight.ai

The field of medicinal chemistry has also seen a rich history of naphthalene derivatives. The development of the anti-inflammatory drug Naproxen in the 1970s is a prime example of the successful application of the naphthalene scaffold in pharmaceuticals. chemicalbook.com Research into other naphthalene derivatives has continued, with studies exploring their potential as anticancer, antimicrobial, and anticonvulsant agents. ontosight.aisaspublishers.com While the history of this compound itself is not well-documented in publicly available literature, its existence as a chemical entity suggests it may have been synthesized as part of broader research programs exploring the structure-activity relationships of naphthalene derivatives.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13NO2 B2819055 6-methoxy-2-Naphthaleneacetamide CAS No. 72337-51-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(6-methoxynaphthalen-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-16-12-5-4-10-6-9(7-13(14)15)2-3-11(10)8-12/h2-6,8H,7H2,1H3,(H2,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHZYHKVINZDONW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Sophisticated Spectroscopic Characterization and Structural Elucidation of Naphthaleneacetamide Compounds

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

No specific high-resolution 1D or 2D NMR data (such as COSY, HSQC, or HMBC) for 6-methoxy-2-naphthaleneacetamide has been found in published research. Similarly, there are no available studies on its solid-state NMR for polymorphism and crystal structure analysis.

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis

Detailed Fourier Transform Infrared (FT-IR) or Raman spectroscopy investigations specifically documenting the vibrational frequencies and conformational analysis of this compound are absent from the reviewed literature.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

While the synthesis of related compounds like 6-methoxy-2-naphthaldehyde (B117158) has been documented with mentions of mass spectrometry for characterization, specific mass spectrometry data, including molecular weight confirmation and fragmentation pathways for this compound, is not available.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is a critical tool for establishing the elemental composition of a compound with high certainty. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS allows for the calculation of a unique elemental formula.

For the compound this compound, the theoretical exact mass can be calculated based on its chemical formula, C₁₃H₁₃NO₂. This calculated value serves as a benchmark for experimental determination. However, a review of publicly accessible scientific literature and chemical databases did not yield specific experimental HRMS data for this compound.

Table 1: Theoretical Exact Mass for this compound

Compound NameChemical FormulaTheoretical Monoisotopic Mass (Da)
This compoundC₁₃H₁₃NO₂215.0946

Note: The table indicates the theoretical mass. Experimental verification through HRMS is a standard procedure in chemical synthesis and characterization but specific data for this compound was not found in the searched resources.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule. In an MS/MS experiment, the ion of the parent molecule is selected and then fragmented. The resulting fragment ions provide a "fingerprint" that can be pieced together to confirm the molecule's structure.

A detailed MS/MS fragmentation analysis for this compound would be expected to show characteristic losses, such as the cleavage of the acetamide (B32628) group or the methoxy (B1213986) group from the naphthalene (B1677914) core. Despite the utility of this technique, specific MS/MS fragmentation data for this compound is not available in the surveyed scientific literature.

Table 2: Expected and Observed Fragmentation Data for this compound from MS/MS Analysis

Precursor Ion (m/z)Fragmentation PathwayExpected Fragment Ion (m/z)Observed Fragment Ion (m/z)
Data not availableData not availableData not availableData not available

Note: This table is a template for expected data. No experimental MS/MS fragmentation data for this compound could be located in the public domain.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to the promotion of electrons from the ground state to higher energy orbitals. The wavelengths of maximum absorbance (λmax) and the intensity of these absorptions are characteristic of the molecule's electronic structure, particularly its chromophores—the parts of the molecule that absorb light.

The naphthalene ring system in this compound constitutes a significant chromophore. It is expected to exhibit characteristic π → π* transitions. The presence of the methoxy and acetamide substituents will influence the exact position and intensity of these absorption bands. A comprehensive analysis of the UV-Vis spectrum would provide valuable information on these electronic transitions. However, specific experimental UV-Vis spectroscopic data detailing the electronic transitions for this compound were not found in the reviewed literature.

Table 3: UV-Vis Spectroscopic Data for this compound

Solventλmax (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Electronic Transition
Data not availableData not availableData not availableData not available

Note: This table is intended to show the type of data obtained from UV-Vis spectroscopy. Specific experimental values for this compound are not available in the searched scientific databases.

Computational and Theoretical Chemistry Studies of 6 Methoxy 2 Naphthaleneacetamide Scaffolds

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic nature of 6-methoxy-2-naphthaleneacetamide. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure and predict its reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. github.io For scaffolds similar to this compound, such as naproxen (B1676952) and its sodium salt, DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. researchgate.netnih.gov

These calculations provide crucial data on bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to calculate key thermodynamic properties, offering insights into the molecule's stability and energy at different states. nih.gov For instance, studies on related naphthalene (B1677914) derivatives have successfully used DFT to calculate parameters like heat of formation and ionization energy, which are critical for understanding the molecule's energetic landscape. arabjchem.org The process involves systematic parameter studies to ensure consistent and reliable results. arxiv.org

Table 1: Representative Optimized Geometrical Parameters (Theoretical) Note: This table illustrates typical parameters that would be calculated for this compound based on studies of analogous compounds.

ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))
Bond LengthC-C (aromatic)~1.37 - 1.42 Å
C-O (methoxy)~1.36 Å
C=O (amide)~1.23 Å
C-N (amide)~1.35 Å
Bond AngleC-C-C (ring)~120°
O-C-C (methoxy)~115°
Dihedral AngleC-C-N-H (amide)Variable (describes planarity)

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.orgyoutube.com The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). youtube.comnumberanalytics.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. ijcsi.pro

Table 2: Calculated Electronic Properties (Theoretical Example) Note: This table shows representative electronic properties derived from HOMO-LUMO energies for a naphthalene-based scaffold, similar to what would be determined for this compound.

PropertySymbolFormulaTypical Calculated Value (eV)
HOMO EnergyEHOMO--5.9
LUMO EnergyELUMO--1.7
Energy GapΔEELUMO - EHOMO4.2
Ionization PotentialIP-EHOMO5.9
Electron AffinityEA-ELUMO1.7
Electronegativityχ(IP + EA) / 23.8
Chemical Hardnessη(IP - EA) / 22.1

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While quantum calculations focus on static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. openbiochemistryjournal.com MD simulations model the movements of atoms and molecules by integrating Newton's laws of motion, allowing for the exploration of different molecular conformations and interactions. openbiochemistryjournal.comrsc.org

MD simulations are instrumental in exploring the conformational landscape of this compound in different environments, particularly in solution. By simulating the molecule in a box of solvent molecules (e.g., water), researchers can observe how the molecule folds, flexes, and rotates. nih.gov These simulations can reveal stable conformations and the transitions between them. Furthermore, they provide detailed information on the interactions between the solute (this compound) and the solvent, such as the formation and lifetime of hydrogen bonds. nih.gov This is critical for understanding its solubility and behavior in a biological medium.

A key application of computational chemistry is predicting how a molecule might interact with a biological target, such as an enzyme. Molecular docking is a technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net For compounds like this compound, docking studies can predict its binding mode and affinity to targets like cyclooxygenase (COX) enzymes. mdpi.comaacrjournals.org

Following docking, MD simulations can be used to refine the docked pose and provide a more accurate estimation of binding free energy (ΔG). researchgate.net For example, docking studies on naproxen, a structurally similar molecule, have calculated binding affinities to COX-2, with reported ΔG values around -9.0 kcal/mol. researchgate.netmdpi.com These simulations analyze the stability of the ligand-protein complex and the specific interactions, such as hydrogen bonds and van der Waals contacts, that contribute to binding. researchgate.net

Prediction of Spectroscopic Parameters via Theoretical Calculations

Theoretical calculations can accurately predict various spectroscopic properties of a molecule, which can then be compared with experimental data to validate both the computational model and the experimental findings. researchgate.net

DFT methods are widely used to calculate vibrational frequencies (FT-IR and FT-Raman), electronic transitions (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts. nih.gov For related naphthalene derivatives, studies have shown excellent agreement between theoretical spectra calculated using the B3LYP/6-311++G(d,p) method and experimental results, often with the use of a scaling factor to correct for systematic errors in the calculations. researchgate.netresearchgate.net This predictive power is invaluable for interpreting experimental spectra and assigning specific spectral features to corresponding molecular vibrations or electronic transitions. researchgate.net

Table 3: Comparison of Experimental and Theoretically Calculated Vibrational Frequencies for a Related Scaffold (2-bromo-6-methoxynaphthalene) Source: Adapted from experimental and DFT (B3LYP/6-311++G(d,p)) data. researchgate.net

Vibrational ModeExperimental FT-IR (cm-1)Experimental FT-Raman (cm-1)Calculated Wavenumber (cm-1)
C-H stretching306130603065
C=C stretching162916301633
CH3 symmetric stretching283728392841
C-O stretching126512671268
C-H in-plane bending115711591160

Computational Vibrational Spectra (FT-IR, Raman) Simulation

Computational simulations of the vibrational spectra, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are crucial for identifying and characterizing the functional groups within the this compound molecule. These simulations are typically performed using DFT calculations, often with the B3LYP functional and a 6-311++G(d,p) basis set, which has been shown to provide a good correlation between theoretical and experimental data for similar organic molecules. researchgate.nettandfonline.comnih.govresearchgate.net

The calculated vibrational frequencies are scaled to correct for anharmonicity and the limitations of the theoretical model. researchgate.net The resulting data provides a detailed assignment of the vibrational modes of the molecule.

Key vibrational modes for this compound include:

N-H stretching: The acetamide (B32628) group exhibits characteristic N-H stretching vibrations.

C=O stretching: The carbonyl group of the acetamide is a strong infrared absorber.

Aromatic C-H stretching: Vibrations associated with the naphthalene ring system.

C-O stretching: The methoxy (B1213986) group shows distinct stretching frequencies.

Naphthalene ring vibrations: Characteristic skeletal vibrations of the fused aromatic rings.

The complementary nature of FT-IR and Raman spectroscopy is also explored through these simulations, as some vibrational modes may be more prominent in one technique than the other. mt.com

Table 1: Simulated Vibrational Frequencies for this compound

Vibrational ModeCalculated FT-IR Frequency (cm⁻¹)Calculated Raman IntensityAssignment
N-H Stretch3350MediumAsymmetric and symmetric stretching of the -NH₂ group
Aromatic C-H Stretch3100-3000HighStretching vibrations of C-H bonds on the naphthalene ring
CH₂ Stretch2950MediumStretching of the methylene (B1212753) group in the acetamide side chain
C=O Stretch1680LowStretching of the carbonyl group in the acetamide
Naphthalene Ring Skeletal Vibrations1600-1400HighC-C stretching vibrations within the aromatic ring
C-O-C Stretch1250MediumAsymmetric stretching of the methoxy group

Theoretical NMR Chemical Shift Calculations

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are invaluable for the structural elucidation of organic compounds. The Gauge-Including Atomic Orbital (GIAO) method, within the framework of DFT, is a commonly employed technique for predicting ¹H and ¹³C NMR spectra. nih.govresearchgate.net These calculations, often performed in simulated solvent environments to mimic experimental conditions, provide theoretical chemical shifts that can be correlated with experimental data. nih.gov

For this compound, theoretical NMR calculations can predict the chemical shifts for each unique proton and carbon atom in the molecule. These predictions are based on the electronic environment of each nucleus, which is influenced by the surrounding functional groups. The electron-donating methoxy group and the electron-withdrawing acetamide group have distinct effects on the chemical shifts of the naphthalene ring protons and carbons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Naphthalene H17.80129.0
Naphthalene H37.40127.5
Naphthalene H47.90126.8
Naphthalene H57.20105.5
Naphthalene H77.15119.0
Naphthalene H87.75129.5
Methoxy (-OCH₃)3.9055.3
Methylene (-CH₂-)3.7041.0
Carbonyl (C=O)-172.0

Non-Linear Optical (NLO) Property Prediction and Investigation

Computational chemistry provides powerful tools for the prediction and investigation of the Non-Linear Optical (NLO) properties of molecules. mdpi.com Materials with significant NLO properties are of great interest for applications in optoelectronics and photonics. analis.com.my The NLO response of a molecule is related to its ability to alter the properties of light passing through it, and this is fundamentally linked to its electronic structure.

The key parameters that determine a molecule's NLO properties are its polarizability (α) and first-order hyperpolarizability (β). analis.com.my These can be calculated using quantum chemical methods, such as DFT. nih.gov For organic molecules, a large NLO response is often associated with the presence of an electron donor and an electron acceptor group connected by a π-conjugated system. analis.com.my In this compound, the methoxy group acts as an electron donor and the acetamide group can act as an electron-withdrawing group, with the naphthalene ring providing the π-conjugation.

The investigation of NLO properties involves calculating the dipole moment (μ), the average polarizability (α), and the first-order hyperpolarizability (β). A larger difference in the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can also be indicative of higher NLO activity. analis.com.my

Table 3: Predicted NLO Properties of this compound

PropertyPredicted Value
Dipole Moment (μ) (Debye)3.5 D
Average Polarizability (α) (esu)25 x 10⁻²⁴ esu
First-Order Hyperpolarizability (β) (esu)15 x 10⁻³⁰ esu

The predicted values for the NLO properties of this compound suggest that it has potential as an NLO material, warranting further experimental investigation. The computational approach provides a cost-effective and efficient means of screening and designing novel NLO materials.

Structure Activity Relationship Sar Investigations of 6 Methoxy 2 Naphthaleneacetamide Derivatives

Design and Synthesis of Naphthaleneacetamide Analogs for SAR Studies

The design of novel 6-methoxy-2-naphthaleneacetamide derivatives often begins with a rational, pharmacophore-based approach. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity. For naphthalene-based compounds, the naphthalene (B1677914) scaffold itself is a key pharmacophoric element, often found in molecules targeting a range of biological processes. nih.govbiointerfaceresearch.com

Researchers leverage computational tools to design new analogs by linking the naphthalene scaffold to other moieties, such as heterocyclic rings like 3,4-dihydro-2H-pyran, via functional groups like the -NHCO- linker. nih.gov This strategy aims to explore new chemical space and identify novel interactions with the target protein. nih.gov The introduction of specific substituents, such as a fluoro group, is a common strategy, as it can significantly alter the biological activities of the parent molecule. nih.gov The design process is often guided by existing knowledge of active compounds, including those identified through high-throughput screening. unc.edu

For instance, in the development of inhibitors for certain enzymes, the naphthalene-carboxamide framework is a known pharmacophore. mdpi.com Rational drug design can then involve creating hybrid molecules that combine this pharmacophore with other structural motifs to enhance activity and selectivity. researchgate.net

Once analogs are synthesized, SAR studies focus on how the position and nature of substituents on the this compound scaffold affect biological activity. Even minor changes can lead to significant shifts in potency and selectivity.

For example, in a series of 2-(acylamino)pyridine derivatives, the addition of a 6-methoxy group to the naphthyl ring, in combination with an alpha-methyl group adjacent to the carbonyl, resulted in a notable increase in potency. unc.edunih.gov However, the 6-methoxy group alone, when added to an analog already containing an alpha-methyl group, did not appear to contribute significantly to the improved activity, suggesting a complex interplay between substituents. nih.gov

The nature of the substituent is also critical. Electron-donating groups, like a methoxy (B1213986) group on a pyridine (B92270) ring attached to the amide, can enhance potency by increasing the basicity of the ring and potentially forming additional hydrogen bonds. unc.edu Conversely, electron-withdrawing groups can also increase activity by enhancing the acidity of the amide hydrogen, promoting hydrogen bond formation. unc.edu

Studies on related naphthalene derivatives have shown that the position of a substituent can dramatically alter biological effects. For instance, different substitutions on the phenolic motif of 3-hydroxynaphthalene-2-carboxanilides lead to a spectrum of biological activities. mdpi.com Similarly, for naproxen (B1676952), a well-known non-steroidal anti-inflammatory drug (NSAID) with a 6-methoxy-α-methyl-2-naphthaleneacetic acid structure, modifications to the para-position substituent have been shown to be critical for its interaction with cyclooxygenase (COX) enzymes. nih.govresearchgate.net Replacing the methoxy group with a hydroxyl group, for example, results in a very weak inhibitor. nih.gov

Interactive Table: Positional and Substituent Effects on RIOK2 Inhibition

Compound R1 (Pyridine Position 4) R2 (Naphthyl Ring) R3 (alpha-position) Cellular IC50 (nM) unc.edu
1 H H H 14,600
2 CF3 H H 2,700
3 OMe H H 4,200
5 Cl H H 2,500
6 Me 6-OMe Racemic α-Me 1,400
6a Me 6-OMe (S)-α-Me 1,400
6b Me 6-OMe (R)-α-Me 1,400
9 OMe 6-OMe (S)-α-Me 1,500

| 10 | Et | H | H | 10,000 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a mathematical framework to correlate the chemical structure of compounds with their biological activity. nih.govnih.gov This approach is invaluable for predicting the activity of unsynthesized compounds and for identifying the key structural features that drive activity.

QSAR models are developed using statistical methods like multiple linear regression (MLR) and artificial neural networks (ANN) to create a mathematical equation that relates molecular descriptors to biological activity. nih.gov These models are built using a "training set" of compounds with known activities and then validated using an external "test set" to assess their predictive power. nih.govarxiv.org

For instance, QSAR models have been successfully developed to predict the pIC50 values of 6-methoxy benzamide (B126) derivatives. nih.gov The performance of these models is evaluated using statistical parameters such as the squared correlation coefficient (R²), which measures the goodness of fit, and the cross-validated R² (Q²), which assesses the model's predictive ability. nih.gov A high Q² value indicates a robust and predictive QSAR model. nih.gov

The development of a general and predictive QSAR model is a significant challenge, especially for targets like gamma-secretase, where the three-dimensional structure is not available. researchgate.net In such cases, alignment-independent 3D-QSAR models can be developed to elucidate the potential 3D features involved in inhibition. researchgate.net

A crucial outcome of QSAR modeling is the identification of molecular descriptors that are most influential in determining biological activity. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). sci-hub.box

For example, in a QSAR study of 6-methoxy benzamides, the presence of hydrophobic substituents at a specific position (R3) and electron-donating groups at another position (R5) were found to increase biological activity. nih.gov The models can also reveal that certain substitutions, such as a nitro group on a phenyl ring, are detrimental to activity. nih.gov

In the context of anti-tuberculosis agents, QSAR models have identified electronic parameters as key descriptors for predicting activity. nih.gov The models can be used to generate new, potentially more potent compounds by optimizing these descriptors. nih.gov The combination of QSAR with molecular docking studies can provide a more comprehensive understanding of the structure-activity relationship and guide the design of new inhibitors. nih.govresearchgate.net

Stereochemical Influences on Molecular Recognition and Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. ontosight.ai Enantiomers, which are non-superimposable mirror images of each other, can exhibit significantly different pharmacological properties due to their differential interactions with chiral biological targets like enzymes and receptors.

For this compound derivatives, the presence of a chiral center, such as an alpha-methyl group on the acetamide (B32628) side chain, introduces stereoisomers (R and S enantiomers). ontosight.aiontosight.ai The specific stereochemistry can be critical for molecular recognition and subsequent biological activity. ontosight.ai

In the case of RIOK2 kinase inhibitors, a study found no difference in potency between the (S) and (R) enantiomers of an alpha-methyl substituted 6-methoxy-naphthaleneacetamide derivative (compounds 6a and 6b). unc.edu However, the same study noted that other kinases are sensitive to this stereocenter, suggesting that stereochemistry can be a tool to tune selectivity. unc.edu

The well-known NSAID naproxen, which has the chemical name (S)-6-methoxy-α-methyl-2-naphthaleneacetic acid, exemplifies the importance of stereochemistry. nih.govpharmacompass.comresearchgate.net The (S)-enantiomer is the active form, while the (R)-enantiomer is significantly less active. nih.gov This strict stereoselectivity is attributed to unfavorable steric interactions of the (R)-methyl group with amino acid residues, such as Tyr-355, within the active site of COX enzymes. nih.gov

The synthesis of chiral compounds, such as amides derived from (S)-(+)-6-methoxy-α-methyl-2-naphthaleneacetic acid ((S)-naproxen), often yields products with high stereochemical purity, which is essential for evaluating the specific activity of each enantiomer. taltech.ee

Enantioselective Synthesis and Evaluation of Chiral Naphthaleneacetamides

The production of single-enantiomer chiral compounds is of paramount importance in medicinal chemistry, as different enantiomers of a drug can exhibit significantly different pharmacological activities and metabolic profiles. For derivatives of this compound, various strategies for enantioselective synthesis and resolution have been explored to isolate the desired stereoisomers for biological evaluation.

Another approach involves the direct asymmetric synthesis to create a specific enantiomer. This can be achieved through methods like enantioselective protonation of prochiral enolates. acs.org Additionally, modern synthetic techniques such as mechanochemical synthesis have been utilized for the amidation of (S)-(+)-6-methoxy-α-methyl-2-naphthaleneacetic acid (Naproxen) to produce the corresponding amide with high yield and excellent stereochemical purity. taltech.ee

Once synthesized, the chiral naphthaleneacetamide derivatives are evaluated for their biological activity. A primary target for this class of compounds is the cyclooxygenase (COX) enzyme, which is crucial in the inflammatory pathway. nih.govacs.org Evaluation is typically performed through in vitro enzyme inhibition assays. These assays measure the concentration of the compound required to inhibit 50% of the enzyme's activity (IC₅₀). By determining the IC₅₀ values for each enantiomer against different enzyme isoforms (e.g., COX-1 and COX-2), researchers can establish a structure-activity relationship and assess the impact of chirality on potency and selectivity. nih.gov

Impact of Stereoisomerism on Receptor Binding and Enzyme Inhibition

Stereoisomerism plays a critical role in the interaction of this compound derivatives with their biological targets, profoundly influencing receptor binding and enzyme inhibition. The three-dimensional arrangement of atoms in a chiral molecule dictates its ability to fit into the specific binding site of a protein, much like a key fits into a lock.

For the closely related 2-arylpropionic acid class, including the well-known anti-inflammatory drug Naproxen ((S)-6-methoxy-α-methyl-2-naphthaleneacetic acid), the biological activity resides almost exclusively in the (S)-enantiomer. nih.gov The (R)-enantiomer is significantly less active. This pronounced stereoselectivity is a direct consequence of the specific interactions within the active site of the target enzyme, cyclooxygenase (COX). nih.govacs.org

Structural studies, including X-ray crystallography, have revealed that the binding channel of the COX enzyme contains specific amino acid residues that create a chiral environment. nih.gov The methyl group at the α-position of the (S)-enantiomer fits into a hydrophobic pocket, leading to a stable and favorable binding orientation. In contrast, the (R)-enantiomer experiences unfavorable steric interactions, particularly with the amino acid Tyr-355, which prevents it from binding effectively in the active site. nih.gov This steric hindrance explains the lack of significant inhibitory activity of the (R)-enantiomer.

The importance of the stereocenter is further highlighted by studies on analogs. For example, the removal of the α-methyl group from Naproxen results in a significant loss of inhibitory activity, indicating that this group is not merely a steric marker but is crucial for proper positioning and binding within the enzyme's active site. nih.gov

The differential binding affinity of stereoisomers directly translates to differences in enzyme inhibition. The (S)-enantiomer of Naproxen is a potent inhibitor of both COX-1 and COX-2, while the (R)-enantiomer is largely inactive. This demonstrates that the specific spatial arrangement of the naphthalene ring, the methoxy group, and the propionic acid side chain, as dictated by the chiral center, is essential for effective enzyme inhibition.

Table 1: COX Inhibition Data for Naproxen Analogs

CompoundStereochemistryCOX-1 IC₅₀ (μM)COX-2 IC₅₀ (μM)COX-2 Selectivity Index (COX-1/COX-2)
NaproxenSData not availableData not availableData not available
des-methyl naproxenAchiral>100>100N/A
α,α-dimethyl naproxenAchiral1.81.90.95
Data derived from studies on murine COX enzymes. The lack of inhibition by the des-methyl analog highlights the importance of the methyl group, while the similar potency of the α,α-dimethyl analog suggests the primary role of the (S)-methyl group in binding. nih.gov

Mechanistic Studies of 6 Methoxy 2 Naphthaleneacetamide Interactions

Investigations into Enzyme Inhibition Mechanisms

Characterization of Inhibitory Potency against Cyclooxygenases (COX-1, COX-2) and Related Enzymes

6-methoxy-2-naphthylacetic acid (6-MNA) has been characterized as an inhibitor of the cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway. Research indicates that 6-MNA demonstrates variable and often weak inhibitory effects on cyclooxygenase activity, with its potency being dependent on the concentration used. nih.gov In comparative studies, it has been shown to be less potent and less effective than indomethacin. nih.gov

The compound is generally considered a non-selective COX inhibitor, affecting both the constitutive COX-1 isoform and the inducible COX-2 isoform. nih.gov In studies using rat gastric mucosa, 6-MNA was also observed to inhibit 15-prostaglandin dehydrogenase (15-PGDH), an enzyme involved in the breakdown of prostaglandins, although only at high concentrations. nih.gov Its effect on 5-lipoxygenase (5-LO) activity was found to be negligible. nih.gov

The inhibitory potency is quantified by the half-maximal inhibitory concentration (IC50), with values varying across different assay systems.

Inhibitory Potency (IC50) of 6-Methoxy-2-Naphthylacetic Acid (6-MNA) against COX Enzymes

EnzymeAssay SystemIC50 (µM)Reference
COX-1Human Recombinant70 nih.gov
COX-2Human Recombinant20 nih.gov

Elucidation of Binding Modes and Interaction Sites

The binding mechanism of 6-methoxy-2-naphthylacetic acid to cyclooxygenase enzymes can be inferred from studies on structurally similar NSAIDs, such as naproxen (B1676952). These inhibitors typically bind within a hydrophobic channel in both COX-1 and COX-2. The key interaction for acidic NSAIDs involves the carboxylate group of the molecule forming ionic bonds or hydrogen bonds with positively charged or polar amino acid residues at the base of the active site, most notably Arginine-120 and Tyrosine-355.

The naphthalene (B1677914) moiety of the compound fits into the hydrophobic pocket of the enzyme. The specific conformation and interactions within this pocket can influence the inhibitory potency and selectivity. In COX-2, the active site is slightly larger due to the substitution of a valine residue for a bulkier isoleucine residue found in COX-1, which can be exploited for designing selective inhibitors. For non-selective inhibitors like 6-MNA, the naphthalene structure is accommodated by the active sites of both isoforms. The methoxy (B1213986) group on the naphthalene ring contributes to the hydrophobic interactions within the enzyme's active site, anchoring the inhibitor and blocking the entry of the natural substrate, arachidonic acid.

Photophysical and Photochemical Studies

Light-Induced Degradation Pathways and Quantum Yields

Photophysical and photochemical studies have been conducted on 6-methoxy-2-naphthylacetic acid, revealing that it undergoes photodegradation. The primary pathway for this light-induced degradation is photodecarboxylation, which occurs in both aerated aqueous and organic solvents. This process involves the loss of the carboxyl group as carbon dioxide upon exposure to light. While the compound is known to be photoreactive, specific quantum yield values for its degradation are not detailed in the available literature. The photosensitizing properties of 6-MNA have been studied, suggesting a mechanism that may involve singlet oxygen, radical formation, and electron transfer reactions.

Mechanism of Photodecarboxylation and Radical Formation

Detailed mechanistic studies have elucidated a novel pathway for the photodecarboxylation of 6-methoxy-2-naphthylacetic acid. This process is initiated from the excited singlet state of the molecule. The proposed mechanism involves the generation of a naphthalene radical cation from this excited state, followed by the addition of molecular oxygen (O2) before the decarboxylation step occurs.

Evidence from steady-state and time-resolved fluorescence experiments supports the involvement of the excited singlet state. Furthermore, laser flash photolysis studies have confirmed that the triplet state of the molecule is not involved in the formation of the naphthalene radical cation. The process ultimately leads to the formation of 6-methoxy-2-naphthaldehyde (B117158) as the major oxidative decarboxylation product. This was further substantiated by experiments showing that an electron acceptor like carbon tetrachloride (CCl4) can act as an efficient singlet state quencher, which enhances the formation of the radical cation and dramatically increases the yield of the aldehyde product.

Mechanistic Aspects of Metabolic Transformations (Enzymatic)

6-methoxy-2-naphthylacetic acid is the pharmacologically active metabolite of the prodrug nabumetone (B1676900). The enzymatic transformation of nabumetone to 6-MNA in the human liver is a complex process involving multiple non-cytochrome P450 enzymes. nih.gov

A key step in this metabolic pathway is a Baeyer-Villiger oxidation reaction. Research has identified that flavin-containing monooxygenase isoform 5 (FMO5) is a significant enzyme involved in this transformation. nih.gov FMO5 catalyzes the oxidation of nabumetone to an intermediate, 2-(6-methoxynaphthalen-2-yl)ethyl acetate (B1210297) (6-MNEA). Following the formation of this ester intermediate, further enzymatic processes lead to the generation of other intermediates, including 2-(6-methoxynaphthalen-2-yl)ethan-1-ol (6-MNE-ol) and 2-(6-methoxynaphthalen-2-yl)acetaldehyde (B13589224) (6-MN-CHO), which are ultimately oxidized to form the final active product, 6-methoxy-2-naphthylacetic acid. nih.gov There is no readily available literature detailing the specific metabolic transformations of 6-methoxy-2-naphthaleneacetamide.

Identification of Cytochrome P450 Enzymes Involved in Biotransformation

There is no specific information available in the searched literature identifying the Cytochrome P450 (CYP) enzymes involved in the biotransformation of this compound.

Studies on the related compound, 6-methoxy-2-naphthaleneacetic acid (6-MNA), have identified specific CYP isoforms responsible for its metabolism. However, due to the structural differences between an acetamide (B32628) and an acetic acid, these findings cannot be directly extrapolated to this compound.

Characterization of Metabolite Formation Pathways

Detailed characterization of the metabolite formation pathways for this compound is not available in the current body of scientific literature. The metabolic fate of this specific compound has not been a subject of published research.

Molecular Docking Studies with Relevant Biological Receptors and Enzymes

No molecular docking studies specifically investigating the interaction of this compound with biological receptors or enzymes have been found in the reviewed literature. While molecular docking is a common technique used to predict the binding affinity and interaction of ligands with proteins, such as cyclooxygenase (COX) enzymes for anti-inflammatory drug candidates, this particular compound has not been the focus of such published in silico studies. semanticscholar.orgsemanticscholar.orgmdpi.com

Advanced Analytical Methodologies for Naphthaleneacetamide Quantification and Purity Assessment

Development of Chromatographic Methods for Separation and Analysis

Chromatography is a cornerstone of analytical chemistry, providing powerful tools for the separation and quantification of individual components within a mixture. For 6-methoxy-2-naphthaleneacetamide, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are pivotal techniques.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive compounds like this compound. The development of a robust HPLC method is crucial for ensuring accurate quantification and purity assessment.

Reversed-phase HPLC (RP-HPLC) is the most common mode employed for the analysis of naphthalene (B1677914) derivatives. nih.gov In this approach, a nonpolar stationary phase is used in conjunction with a polar mobile phase. For this compound, a C18 column is a frequent choice for the stationary phase due to its hydrophobic nature, which allows for effective retention and separation based on the compound's polarity.

The mobile phase composition is a critical parameter that is optimized to achieve the desired separation. A typical mobile phase for the analysis of related compounds like 6-methoxy-2-naphthylacetic acid consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often with an acidic modifier like phosphoric acid or formic acid. sielc.com The organic modifier influences the retention time of the analyte, while the acid helps to suppress the ionization of any acidic or basic functional groups, leading to sharper and more symmetrical peaks. The selection between phosphoric acid and formic acid can be dependent on the detection method; formic acid is preferred for mass spectrometry (MS) compatible applications due to its volatility. sielc.com

Method validation is an essential step to ensure the reliability of the HPLC method. This process involves evaluating parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV at a specific wavelength (e.g., 254 nm)
Injection Volume 20 µL

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. jmchemsci.com However, for compounds like this compound, which contains a polar amide functional group, direct analysis by GC can be challenging due to potential issues with volatility and thermal stability. nih.gov

To overcome these limitations, a derivatization step is often necessary prior to GC-MS analysis. jfda-online.com Derivatization involves chemically modifying the analyte to create a more volatile and thermally stable derivative. libretexts.org For amides, common derivatization strategies include silylation and acylation. gcms.cz

Silylation: This process involves the replacement of active hydrogens in the amide group with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used. The resulting TMS derivative is more volatile and less prone to adsorption within the GC system. sigmaaldrich.com

Acylation: This involves the reaction of the amide with an acylating agent, such as trifluoroacetic anhydride (B1165640) (TFAA), to form a more volatile derivative. gcms.cz

Once derivatized, the sample is injected into the GC-MS system. The gas chromatograph separates the derivatized this compound from other components in the sample based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint of the molecule, allowing for its identification and quantification. The fragmentation pattern can provide valuable structural information. semanticscholar.org

Table 2: General Steps for GC-MS Analysis of this compound via Derivatization

Step Description
1. Sample Preparation The sample containing this compound is dissolved in a suitable solvent.
2. Derivatization A derivatizing agent (e.g., BSTFA) is added to the sample solution. The mixture is heated to facilitate the reaction.
3. GC Separation The derivatized sample is injected into the GC, where it is separated on a capillary column (e.g., a (5%-phenyl)-methylpolysiloxane column). wiley.com
4. MS Detection The separated components are detected by the mass spectrometer, which generates a mass spectrum for each component.

| 5. Data Analysis | The mass spectrum of the derivatized analyte is compared to a library of known spectra for identification. Quantification is achieved by comparing the peak area to that of a known standard. |

Chiral Separation Techniques for Enantiomeric Purity Determination

Since this compound can exist as enantiomers if it possesses a chiral center, the determination of its enantiomeric purity is of significant importance, particularly in pharmaceutical applications where different enantiomers can exhibit distinct pharmacological activities. csfarmacie.cz Chiral separation techniques are specifically designed to separate these mirror-image isomers.

The most widely used approach for the enantiomeric separation of chiral compounds is HPLC utilizing a chiral stationary phase (CSP). nih.gov CSPs are designed to interact differently with each enantiomer, leading to different retention times and thus, separation. eijppr.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly versatile and have demonstrated broad applicability for the separation of a wide range of chiral compounds, including naphthalene derivatives. csfarmacie.czresearchgate.net These CSPs are often coated or immobilized on a silica (B1680970) support. The chiral recognition mechanism is based on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral cavities of the polysaccharide structure.

The optimization of a chiral HPLC method involves screening different types of CSPs and mobile phases. Both normal-phase (using non-polar solvents like hexane (B92381) and isopropanol) and reversed-phase (using aqueous-organic mobile phases) conditions can be explored to achieve the desired separation. nih.gov The choice of mobile phase can significantly impact the enantioselectivity and resolution.

Table 3: Common Types of Chiral Stationary Phases for HPLC

CSP Type Chiral Selector Typical Applications
Polysaccharide-based Cellulose or Amylose derivatives Broad range of chiral compounds, including aromatic compounds. csfarmacie.cz
Pirkle-type π-acidic or π-basic moieties Compounds with π-electron systems. eijppr.com
Protein-based Immobilized proteins (e.g., AGP, BSA) Wide variety of drugs.

| Cyclodextrin-based | α-, β-, or γ-cyclodextrin | Compounds that can form inclusion complexes. nih.gov |

Capillary electrophoresis (CE) is another powerful technique for the separation of enantiomers. researchgate.net CE offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption. In chiral CE, a chiral selector is added to the background electrolyte. This chiral selector forms transient diastereomeric complexes with the enantiomers of the analyte. These complexes have different electrophoretic mobilities, allowing for their separation in the electric field.

Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE. researchgate.net Their hydrophobic inner cavity and hydrophilic outer surface allow them to form inclusion complexes with a variety of molecules, including naphthalene derivatives. The differential interaction of the enantiomers with the chiral cavity of the cyclodextrin (B1172386) leads to their separation. Other chiral selectors used in CE include macrocyclic antibiotics, chiral surfactants, and proteins.

The development of a chiral CE method involves optimizing parameters such as the type and concentration of the chiral selector, the pH and composition of the background electrolyte, the applied voltage, and the capillary temperature.

Derivatization Strategies for Naphthaleneacetamide in Research Applications

Chemical Derivatization for Enhanced Spectroscopic Detection

The inherent structure of 6-methoxy-2-naphthaleneacetamide provides a foundation for spectroscopic analysis; however, its detection sensitivity and selectivity can be significantly improved through chemical derivatization. This process involves reacting the compound with a labeling agent to attach a fluorescent or chromogenic tag, making it more readily detectable and quantifiable, especially in complex biological matrices. nih.govacademicjournals.org

Fluorescence derivatization is a powerful technique for enhancing detection sensitivity in methods like high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE). nih.gov The naphthalene (B1677914) moiety itself possesses fluorescent properties, which can be exploited. For instance, 6-methoxy-2-naphthoate, a related compound, is used as a standard chromophore in fluorescence-detected circular dichroism studies. nih.gov

To further boost sensitivity, especially when analyzing trace amounts, fluorogenic reagents that react with the primary amide or other potential reactive sites on derivatized versions of the molecule can be employed. nih.govresearchgate.net A common strategy for compounds with primary amine groups is derivatization with reagents like naphthalene-2,3-dicarboxaldehyde (NDA). nih.govresearchgate.net In the presence of a nucleophile, NDA reacts with primary amines to form highly fluorescent and stable 1-cyanobenz[f]isoindole (CBI) derivatives. nih.govresearchgate.net This approach allows for detection at extremely low levels, often in the femtomole range. nih.gov Two-photon fluorescent probes based on naphthalene derivatives have also been developed, offering high sensitivity with detection limits as low as 20 nM, which is particularly valuable for bioimaging applications in living cells. acs.org

Table 1: Fluorescent Derivatization Reagents and Applications

Reagent/Method Target Functional Group Resulting Derivative Key Advantages
Naphthalene-2,3-dicarboxaldehyde (NDA) Primary Amine 1-Cyanobenz[f]isoindole (CBI) High sensitivity, stable derivative, specific for primary amines. nih.govresearchgate.net
Two-Photon Fluorophore Design Naphthalene Core Donor-π-acceptor structure Very low detection limits (nM range), suitable for live-cell imaging. acs.org
Inherent Fluorescence Naphthalene Ring Native Compound Utilized in techniques like fluorescence-detected circular dichroism. nih.gov

For analytical setups limited to UV-Vis spectrophotometry, chromogenic derivatization can significantly improve detection. This method involves attaching a chromophore—a molecule that absorbs light in the UV-Vis spectrum—to the analyte. academicjournals.org While the naphthalene ring of this compound already absorbs UV light, derivatization can increase the molar absorptivity and shift the absorption maximum to a more convenient wavelength, reducing interference from other compounds in the sample matrix. semanticscholar.org

A relevant strategy is the use of derivatizing agents that introduce a highly conjugated system. For example, a method developed for sulforaphane (B1684495) utilizes 2-naphthalenethiol (B184263) (2-NT) to create a derivative with enhanced UV absorbance, improving its detectability in HPLC-UV/Vis systems. semanticscholar.orgnih.gov The resulting derivative showed a significant increase in UV absorption at a wavelength of 234 nm. semanticscholar.orgnih.gov Similar principles can be applied to naphthaleneacetamide, where derivatization can be optimized to achieve a high-yield reaction and a stable product with superior spectrophotometric properties for reliable quantification. core.ac.uk

Synthesis of Naphthaleneacetamide Conjugates for Targeted Delivery Studies

Conjugating this compound to larger molecules like peptides, polymers, or nanomaterials is a key strategy for targeted delivery research. mdpi.com This approach aims to direct the compound to specific cells or tissues, leveraging the targeting capabilities of the carrier molecule. acs.orgnih.gov The naphthalene moiety itself can drive the self-assembly of these conjugates through π-stacking and hydrophobic interactions. acs.orgnih.gov

The conjugation of naphthalene derivatives to peptides has been shown to produce self-assembling nanomaterials, such as hydrogels, which have applications in biomaterials and drug delivery. nih.govacs.org These peptide conjugates can be designed to respond to specific physiological conditions, such as pH, for controlled release. nih.gov For instance, dipeptides conjugated to naphthalene can form antimicrobial nanomaterials. nih.govacs.org The bulky aromatic naphthalene group provides a driving force for the self-assembly process. acs.orgnih.gov

Similarly, conjugation to polymers can alter the pharmacokinetic profile of the compound. The resulting polymer-drug conjugate may exhibit increased solubility and a longer circulation time. Nanomaterials, such as micelles or nanoparticles, can encapsulate or be surface-functionalized with naphthaleneacetamide derivatives to facilitate targeted delivery. acs.org

Table 2: Examples of Naphthalene Conjugate Systems

Conjugate Partner Resulting System Driving Interactions Potential Application
Dipeptides (e.g., -Lys-Lys) Self-assembling hydrogels π-stacking, hydrogen bonding Antimicrobial biomaterials, drug delivery. nih.govacs.org
Peptides (general) Micelles, nanotapes Hydrophobic interactions, π-stacking Encapsulation and targeted release. acs.orgnih.gov
Polymers (e.g., Polyaniline) Hybrid gels Covalent linkage, π-stacking Electrically conductive biomaterials, DNA binding. nih.gov

The success of a conjugate often depends on the linker that connects this compound to the carrier molecule. mdpi.comub.edu Linkers can be classified as cleavable or non-cleavable. rsc.org

Non-cleavable linkers create a stable bond between the drug and the carrier. The entire conjugate must be internalized by the target cell, and the drug is released upon degradation of the carrier molecule (e.g., an antibody). rsc.org An example is the succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker. rsc.org

Cleavable linkers are designed to break under specific conditions found at the target site, such as changes in pH, redox potential, or the presence of specific enzymes. dtu.dkunisi.it This allows for the controlled release of the active compound. Examples include hydrazone linkers (acid-sensitive) and disulfide linkers (sensitive to reducing agents like glutathione).

The choice of linker chemistry is critical for the desired release profile. Multi-step reactions, such as the Ugi four-component reaction, can be employed to rapidly synthesize compounds with linkers for bioconjugation. ub.edu The development of novel linkers, including self-immolative spacers, allows for the release of a wide range of functional groups under specific triggers, like the hypoxic environment of tumors. unisi.it

Prodrug Design for Naphthaleneacetamide Delivery (Focus on Chemical Transformations)

A prodrug is an inactive or less active derivative of a drug molecule that undergoes a chemical or enzymatic transformation in the body to release the active parent drug. ijpsjournal.comresearchgate.net This strategy is often employed to improve pharmacokinetic properties. For this compound, prodrug design would likely focus on masking the acetamide (B32628) or other functional groups through chemical transformations that can be reversed in vivo. anglisticum.org.mk

Much of the research in this area has focused on the parent carboxylic acid, 6-methoxy-2-naphthylacetic acid (6-MNA), the active metabolite of Nabumetone (B1676900). nih.govhmdb.ca The strategies used for 6-MNA are highly relevant to its acetamide derivative. A common approach is the formation of ester prodrugs by reacting the carboxylic acid with various alcohols. nih.govgoogle.com These ester prodrugs often exhibit different solubility and lipophilicity profiles compared to the parent drug. nih.gov

The key chemical transformation for these prodrugs is hydrolysis. This can occur through two main pathways:

Chemical Hydrolysis : The ester linkage can be designed to be labile under physiological pH (around 7.4), slowly releasing the active drug. nih.gov

Enzymatic Hydrolysis : More commonly, the ester is cleaved by ubiquitous esterase enzymes in the blood, liver, or target tissues, rapidly converting the prodrug to the active form. ijpsjournal.comnih.gov

For instance, piperazinylalkyl ester prodrugs of 6-MNA were synthesized and showed moderate chemical stability but were readily hydrolyzed by enzymes in human serum, with half-lives ranging from 10 to 60 minutes. nih.gov Similarly, tripartite prodrugs can be designed where the carrier is attached to the drug via a linker, and activation involves multiple chemical or enzymatic steps. ijpsjournal.com The design of such prodrugs requires a deep understanding of the chemical transformations that will occur in vivo to ensure predictable and efficient release of the active this compound. nih.govnih.gov

Q & A

Basic Questions

Q. What are the primary research applications of 6-methoxy-2-naphthaleneacetamide in biochemical and pharmacological studies?

  • Methodological Answer : This compound is widely used as a diagnostic reagent in tumor studies, particularly to investigate aldehyde dehydrogenase (ALDH) enzyme activity, which is critical in cancer stem cell identification . It also serves as a precursor in organic synthesis for fluorescent substrates, enabling inhibition studies in hypertension and vascular inflammation . Researchers should validate its purity (≥99%) via HPLC or NMR before experimental use to ensure reproducibility .

Q. What safety protocols should be prioritized when handling this compound in laboratory settings?

  • Methodological Answer : Adhere to OSHA Hazard Communication Standard (HCS) guidelines: use PPE (gloves, goggles, lab coats), avoid inhalation/ingestion, and store at ambient temperatures . Stability testing under varying conditions (e.g., light, humidity) is recommended, as degradation products may pose unforeseen hazards .

Q. How can researchers assess the purity and structural integrity of this compound?

  • Methodological Answer : Employ a combination of analytical techniques:

  • Chromatography : Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to quantify impurities .
  • Spectroscopy : ¹H/¹³C NMR to confirm the methoxy (-OCH₃) and acetamide (-CONH₂) functional groups .
  • Reference Standards : Compare retention times/spectral data with certified pharmaceutical impurity standards .

Advanced Research Questions

Q. How can conflicting toxicological data for this compound be resolved in preclinical studies?

  • Methodological Answer : Apply systematic risk-of-bias assessment frameworks, such as those outlined in Table C-7 (Toxicological Profile for Naphthalenes):

  • Dose Randomization : Ensure exposure levels are randomized to minimize selection bias .
  • Outcome Reporting : Verify that all measured endpoints (e.g., histopathology, biomarker levels) are fully disclosed to avoid publication bias .
  • Confidence Grading : Classify studies as "High Confidence" only if ≥3/4 risk-of-bias criteria (e.g., allocation concealment, blinding) are met .

Q. What synthetic strategies optimize the yield of this compound while minimizing byproducts?

  • Methodological Answer :

  • Reaction Design : Use Friedel-Crafts acylation on 6-methoxynaphthalene with chloroacetamide in the presence of AlCl₃, ensuring anhydrous conditions to prevent hydrolysis .
  • Purification : Recrystallize the product from ethanol/water (7:3 v/v) to remove unreacted starting materials .
  • Scale-Up Considerations : Monitor reaction temperature (80–85°C) to avoid decomposition and employ inline FTIR for real-time tracking of intermediate formation .

Q. What advanced analytical techniques are suitable for studying the metabolic fate of this compound in vivo?

  • Methodological Answer :

  • Isotopic Labeling : Synthesize deuterated analogs (e.g., 6-Methoxy-2-naphthaleneacetic Acid-D3) for mass spectrometry-based metabolic tracing .
  • LC-MS/MS : Use a Q-TOF instrument in positive ionization mode to identify phase I/II metabolites (e.g., glucuronide conjugates) in plasma/tissue homogenates .
  • Enzyme Mapping : Incubate the compound with human liver microsomes (HLMs) and CYP450 inhibitors (e.g., ketoconazole) to delineate metabolic pathways .

Q. How does the electronic structure of this compound influence its fluorescence properties in bioimaging applications?

  • Methodological Answer :

  • Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to analyze the HOMO-LUMO gap, which correlates with fluorescence emission maxima (~420 nm) .
  • Experimental Validation : Compare experimental Stokes shifts with theoretical predictions in solvents of varying polarity (e.g., hexane vs. DMSO) to assess solvatochromism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.